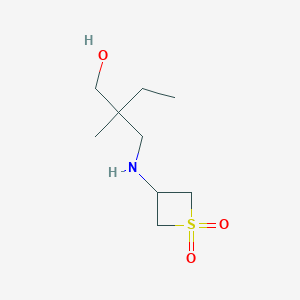
2-(Difluoromethoxy)-5-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)-5-nitrobenzonitrile is an organic compound that features a difluoromethoxy group, a nitro group, and a benzonitrile moiety
Vorbereitungsmethoden
The synthesis of 2-(Difluoromethoxy)-5-nitrobenzonitrile typically involves multiple steps. One common method starts with the etherification of 4-hydroxy acetanilide with difluoromethylene chloride to produce N-[4-(difluoromethoxy)phenyl]acetamide. This intermediate is then subjected to nitration, followed by hydrolysis, reduction, and cyclization to yield the final product . Industrial production methods often focus on optimizing yield, reducing costs, and minimizing environmental impact.
Analyse Chemischer Reaktionen
2-(Difluoromethoxy)-5-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions often involve the use of hydrazine hydrate as a reductant, with Raney-Ni as a catalyst.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially involving the nitro group. Common reagents used in these reactions include hydrazine hydrate, Raney-Ni, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethoxy)-5-nitrobenzonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Difluoromethoxy)-5-nitrobenzonitrile involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity, while the nitro group can participate in redox reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
2-(Difluoromethoxy)-5-nitrobenzonitrile can be compared with other similar compounds, such as:
2-(Difluoromethoxy)aniline: This compound has a similar difluoromethoxy group but lacks the nitro and nitrile groups.
5-(Difluoromethoxy)-2-mercaptobenzimidazole: This compound features a difluoromethoxy group and a benzimidazole moiety, making it useful in different applications.
Difluoromethoxylated Ketones: These compounds are versatile building blocks for synthesizing various nitrogen-containing heterocycles. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C8H4F2N2O3 |
|---|---|
Molekulargewicht |
214.13 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-5-nitrobenzonitrile |
InChI |
InChI=1S/C8H4F2N2O3/c9-8(10)15-7-2-1-6(12(13)14)3-5(7)4-11/h1-3,8H |
InChI-Schlüssel |
YKTNRPJWTAULJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Aminopyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13008772.png)
![4-(5-Chlorobenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B13008777.png)

![6-Bromo-2-methyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B13008782.png)

![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde](/img/structure/B13008792.png)



![3-Chlorobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B13008825.png)

![tert-butyl N-[(3R,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]carbamate](/img/structure/B13008834.png)


